molecular formula C21H25N5O2 B15031332 N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15031332
M. Wt: 379.5 g/mol
InChI Key: WGCPMLYHLVNHHR-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting with the preparation of the core triazatricyclo structure. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent systems, and reaction conditions that are scalable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Biological Activity

N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclic structure and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N5O3C_{17}H_{23}N_{5}O_{3}, with a molecular weight of approximately 345.40 g/mol. Its structure includes:

  • Cyclohexyl group : Enhances lipophilicity and potential interactions with biological membranes.
  • Imino group : May participate in hydrogen bonding and influence biological interactions.
  • Carboxamide functionality : Contributes to solubility and reactivity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines. Notably:
    • Compounds derived from similar structures have shown significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468 .
    • Molecular docking studies indicate binding to topoisomerase I (TOPO I), suggesting a mechanism for inhibiting cancer cell proliferation .
  • Mechanism of Action : The exact mechanisms remain partially understood but may involve:
    • Modulation of key signaling pathways related to cell survival and apoptosis.
    • Interaction with DNA or RNA through intercalation or enzyme inhibition.
  • Potential Therapeutic Applications : Given its structural complexity and biological activity, this compound may serve as a lead candidate for developing new anticancer drugs or other therapeutic agents.

Case Studies

A recent study synthesized several derivatives based on the triazatricyclic framework and evaluated their effects on the NCI-60 cell panel:

CompoundCell Line TestedIC50 (µM)Observations
Compound 18MCF-75.2High cytotoxicity observed
Compound 20MDA-MB-4684.8Significant inhibition of cell proliferation

These findings highlight the potential of structurally similar compounds in targeting breast cancer cells effectively.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity . Each synthetic step can be tailored to produce derivatives with modified biological activities.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H25N5O2/c1-3-25-18(22)15(20(27)23-14-7-5-4-6-8-14)11-16-19(25)24-17-10-9-13(2)12-26(17)21(16)28/h9-12,14,22H,3-8H2,1-2H3,(H,23,27)

InChI Key

WGCPMLYHLVNHHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=C(C=CC4=N2)C

Origin of Product

United States

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